2-[(Undec-2-yn-1-yl)oxy]oxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88517-99-1 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2-undec-2-ynoxyoxane |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h16H,2-8,10,12-15H2,1H3 |
InChI Key |
KILZHFHZFSGNMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCOC1CCCCO1 |
Origin of Product |
United States |
Reactivity and Transformations of 2 Undec 2 Yn 1 Yl Oxy Oxane
Chemical Transformations Involving the Alkyne Moiety
The electron-rich nature of the carbon-carbon triple bond in 2-[(Undec-2-yn-1-yl)oxy]oxane makes it susceptible to attack by electrophiles and a good substrate for a range of addition reactions. The presence of the adjacent ether linkage can also influence the regioselectivity and stereoselectivity of these transformations.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne triple bond, leading to the formation of vinyl derivatives. These reactions are often catalyzed by transition metals and can proceed with high levels of control.
The addition of an alcohol across the internal alkyne of this compound, known as hydroalkoxylation, can be effectively catalyzed by various transition metals, particularly gold and platinum complexes. This reaction yields vinyl ether products. For an unsymmetrical internal alkyne such as in this compound, the regioselectivity of the addition is a critical consideration, as two different constitutional isomers can be formed.
Gold(I) catalysts are particularly effective for the hydroalkoxylation of alkynes. The regioselectivity of the addition to unsymmetrical internal alkynes is influenced by both electronic and steric factors. In the case of this compound, the electronic effects of the alkyl chain and the propargylic ether moiety are not strongly differentiating, leading to potential mixtures of regioisomers. However, the steric bulk of the substituents can play a significant role in directing the incoming nucleophile.
| Catalyst System | Alcohol | Solvent | Temperature (°C) | Major Regioisomer | Minor Regioisomer | Yield (%) |
| [IPrAu(CH3CN)]SbF6 | Methanol | Dichloromethane | 25 | 2-methoxy-2-[(undec-2-yn-1-yl)oxy]oxane | 3-methoxy-2-[(undec-2-yn-1-yl)oxy]oxane | 85 |
| PtCl2 | Ethanol | Toluene | 80 | 2-ethoxy-2-[(undec-2-yn-1-yl)oxy]oxane | 3-ethoxy-2-[(undec-2-yn-1-yl)oxy]oxane | 78 |
This is a representative table based on known reactivity of similar compounds. Actual results may vary.
Asymmetric hydroximation, the addition of an N-O bond across the alkyne, represents a powerful method for the synthesis of chiral oximes. While not as extensively studied as other hydrofunctionalization reactions, rhodium-catalyzed asymmetric hydroamination of internal alkynes provides a strong precedent for the feasibility of this transformation. A chiral rhodium catalyst can control the enantioselectivity of the addition of a hydroxylamine derivative to the alkyne in this compound.
The reaction is expected to proceed via the formation of a chiral rhodium-hydride species, which then undergoes migratory insertion into the alkyne. The regioselectivity would again be a key issue, with the chiral ligand influencing both the facial selectivity and the position of the N-O bond addition.
| Catalyst | Chiral Ligand | Hydroxylamine | Solvent | Temperature (°C) | Product | Enantiomeric Excess (%) |
| [Rh(COD)2]BF4 | (R)-BINAP | N-methylhydroxylamine | THF | 40 | Chiral oxime | >90 |
| [Rh(CO)2(acac)] | (S)-Josiphos | O-benzylhydroxylamine | Dioxane | 50 | Chiral oxime | >92 |
This is a representative table based on analogous rhodium-catalyzed asymmetric transformations. Actual results may vary.
The addition of a tin hydride (hydrostannation) across the alkyne bond of this compound is a valuable method for the synthesis of vinylstannanes, which are versatile intermediates in organic synthesis. Palladium complexes are commonly used to catalyze this reaction. The regioselectivity of the hydrostannation of unsymmetrical internal alkynes is influenced by the steric and electronic properties of the substituents on the alkyne.
For substrates with a propargylic ether, such as this compound, the oxygen atom can exert a directing effect, influencing the regioselectivity of the tin addition. Generally, the tin atom adds to the carbon atom further away from the bulky substituent.
| Catalyst | Tin Hydride | Solvent | Temperature (°C) | Major Regioisomer | Minor Regioisomer | Yield (%) |
| Pd(PPh3)4 | Tributyltin hydride | THF | 25 | (E)-2-[(3-(tributylstannyl)undec-2-en-1-yl)oxy]oxane | (E)-2-[(2-(tributylstannyl)undec-2-en-1-yl)oxy]oxane | 92 |
| PdCl2(PPh3)2 | Triphenyltin hydride | Toluene | 60 | (E)-2-[(3-(triphenylstannyl)undec-2-en-1-yl)oxy]oxane | (E)-2-[(2-(triphenylstannyl)undec-2-en-1-yl)oxy]oxane | 88 |
This is a representative table based on known reactivity of similar compounds. Actual results may vary.
Alkynylation Reactions
While the term "alkynylation" can refer to the introduction of an alkyne group, in the context of a molecule that already contains an alkyne, it typically refers to coupling reactions where the alkyne moiety is extended. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. Although this compound is an internal alkyne, related propargylic ethers can undergo transformations that result in the formal extension of the carbon chain. For instance, propargylic alcohols can be coupled with aryl halides in a deacetonative Sonogashira coupling. A similar strategy could potentially be adapted for propargylic ethers.
| Palladium Catalyst | Copper Co-catalyst | Base | Aryl Halide | Solvent | Product |
| Pd(PPh3)4 | CuI | Triethylamine | Iodobenzene | DMF | Coupled Product |
| PdCl2(PPh3)2 | CuI | Diisopropylamine | 4-Bromotoluene | THF | Coupled Product |
This is a representative table illustrating the general conditions for Sonogashira coupling of related compounds.
Oxidative Transformations of Alkynes
The triple bond of this compound can be subjected to various oxidative transformations, leading to the formation of dicarbonyl compounds or the cleavage of the carbon-carbon triple bond.
One of the most common oxidative transformations of internal alkynes is ozonolysis. chadsprep.comchemistrysteps.comlibretexts.orgbyjus.comjove.com Treatment of this compound with ozone, followed by a workup with water, will cleave the triple bond to yield two carboxylic acids. chadsprep.comchemistrysteps.comlibretexts.orgjove.com This reaction is a reliable method for determining the position of the triple bond within a molecule. The expected products from the ozonolysis of this compound would be 2-(carboxymethoxy)oxane and nonanoic acid.
Another method for the oxidative cleavage of internal alkynes involves the use of potassium permanganate (KMnO4) under strong basic conditions. libretexts.org Similar to ozonolysis, this reaction results in the formation of two carboxylic acids. libretexts.org
Under milder, neutral conditions, potassium permanganate can oxidize internal alkynes to α-dicarbonyl compounds (diketones). aakash.ac.in This transformation avoids the cleavage of the carbon-carbon bond. Similarly, dihydroxylation of the alkyne, for instance using osmium tetroxide, would initially form a tetrol which would readily tautomerize to the corresponding α-diketone. wikipedia.orgwikipedia.orgorganic-chemistry.org
| Reagent | Conditions | Product(s) |
| 1. O3, 2. H2O | Oxidative cleavage | 2-(carboxymethoxy)oxane and Nonanoic acid |
| KMnO4, OH-, H2O, heat | Oxidative cleavage | 2-(carboxymethoxy)oxane and Nonanoic acid |
| OsO4 (catalytic), NMO | Dihydroxylation | 1-((oxan-2-yl)oxy)undecane-2,3-dione |
This is a representative table based on established oxidative transformations of internal alkynes.
C-H Activation of Alkynes
Transition metal-catalyzed C-H activation has become a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. chemrxiv.org In this context, alkynes are highly valuable coupling partners due to their ability to coordinate effectively with metal d-orbitals and participate in multiple bond-forming events. rsc.orgresearchgate.netsnnu.edu.cn While this compound possesses an internal alkyne and thus lacks an acetylenic C-H bond for direct alkynylation reactions, its C-C triple bond can readily participate as a coupling partner in reactions involving the C-H activation of other substrates. chemrxiv.org
The general mechanism typically involves the coordination of a transition metal catalyst to a directing group on a substrate, followed by the activation of a nearby C-H bond to form a cyclometallated intermediate. chemrxiv.org This intermediate can then coordinate with the alkyne of a molecule like this compound. Subsequent insertion of the alkyne into the metal-carbon bond leads to a new intermediate, which can then undergo various transformations such as alkenylation or annulation to form complex molecular skeletons. chemrxiv.orgrsc.org A variety of transition metals, including rhodium, ruthenium, and palladium, have been shown to catalyze such reactions. rsc.orgsnnu.edu.cn
| Catalyst System | Transformation | Description |
| Rh(III) Complexes | Annulation | Catalyzes the [3+2] annulation of C-H bonds (e.g., in anilines) with alkynes to synthesize heterocycles like indoles. chemrxiv.org |
| Ru(II) Complexes | Alkenylation | Effects the direct alkenylation of C-H bonds with alkynes, forming a new C-C double bond. |
| Pd(II) Complexes | Cascade Annulation | Can lead to complex cascade reactions where multiple C-H bonds and alkyne units are involved, forming polycyclic systems. researchgate.net |
| Co(III) Complexes | Regioselective Ethynylation | Earth-abundant cobalt catalysts can be used for the C-H ethynylation of substrates using a weakly coordinating group. researchgate.net |
Alkyne Metathesis and Ring-Closing Alkyne Metathesis
Alkyne metathesis is a powerful reaction that involves the breaking and reforming of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes. researchgate.netorganicreactions.org The internal alkyne of this compound is a suitable substrate for this transformation, as internal alkynes are generally preferred over terminal alkynes, which can undergo competing polymerization or cause catalyst degradation. organic-chemistry.orgnsf.gov The reaction proceeds through the formation of a key metallacyclobutadiene intermediate, as described by the Katz mechanism. beilstein-journals.org
A particularly useful variant is Ring-Closing Alkyne Metathesis (RCAM), which is employed to synthesize macrocyclic compounds from acyclic diynes. wikipedia.orgacs.org While this compound itself cannot undergo RCAM, a derivative containing a second alkyne function could be cyclized using this method. A significant advantage of RCAM is that the resulting cycloalkyne can be stereoselectively reduced to either a (Z)-alkene using a Lindlar catalyst or an (E)-alkene via Birch reduction, providing excellent control over geometry in the final product. wikipedia.orgacs.org
| Catalyst Type | Example Catalyst | Characteristics |
| Schrock Molybdenum Catalysts | [MesC≡Mo(OC(CF₃)₂Me)₃] | High oxidation state molybdenum complexes; highly active and can promote the metathesis of terminal alkynes. nsf.govbeilstein-journals.org |
| Schrock Tungsten Catalysts | [(t-BuO)₃W≡C-t-Bu] | High oxidation state tungsten alkylidyne complexes; among the most widely used for RCAM. beilstein-journals.orgacs.org |
| Mortreux Catalysts | Mo(CO)₆ / Phenol | Homogeneous system generated in situ; requires harsh reaction conditions (high temperatures) and has limited functional group tolerance. researchgate.netacs.org |
| Fürstner Silanolate Catalysts | Molybdenum alkylidynes with Ph₃SiO ligands | Exhibit exceptional functional group compatibility and high activity under milder conditions. beilstein-journals.orgacs.org |
Deprotection Strategies for the Tetrahydropyranyl Ether
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its low cost, ease of introduction, and stability under a variety of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strong bases. organic-chemistry.orgnih.govthieme-connect.de Its removal, however, can be accomplished through several methods, allowing for the regeneration of the parent alcohol, undec-2-yn-1-ol (B7770637), from this compound.
Acid-Catalyzed Hydrolysis and Alcoholysis
The most common method for the cleavage of THP ethers is acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.org The reaction mechanism begins with the protonation of the ether oxygen atom of the THP ring. youtube.com This is followed by the cleavage of the C-O bond to generate the free alcohol and a resonance-stabilized oxocarbenium ion. study.comtotal-synthesis.com This cation is then trapped by a nucleophilic solvent molecule. In hydrolysis, water acts as the nucleophile, ultimately yielding 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. stackexchange.com In alcoholysis, an alcohol solvent (e.g., methanol or ethanol) traps the cation in a transacetalization process. rsc.org
| Reagent(s) | Solvent(s) | Conditions | Reference |
| Acetic Acid (AcOH) | THF / H₂O | 45 °C | thieme-connect.detotal-synthesis.com |
| p-Toluenesulfonic Acid (TsOH) | Methanol (MeOH) | Room Temperature | youtube.com |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol (EtOH) | 55 °C | total-synthesis.comnih.gov |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ / H₂O | Room Temperature | nih.gov |
| Supported Acid (e.g., NH₄HSO₄@SiO₂) | Cyclopentyl methyl ether | Room Temperature | nih.gov |
Lewis Acid-Mediated Deprotection
Lewis acids provide a milder alternative for the deprotection of THP ethers, often allowing for cleavage under conditions where substrates might be sensitive to strong Brønsted acids. organic-chemistry.org A variety of Lewis acids can effectively catalyze this transformation. For example, iron(III) tosylate has been shown to be an inexpensive, non-corrosive, and easy-to-handle catalyst for the deprotection of THP ethers in methanol at room temperature. scispace.comresearchgate.net Bismuth triflate is another efficient catalyst that can be used under solvent-free conditions. organic-chemistry.org These methods are valued for their mildness and high yields.
| Lewis Acid Catalyst | Solvent | Typical Conditions |
| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) | Methanol | Room Temperature |
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free | Room Temperature |
| Titanium Tetrachloride (TiCl₄) | Dichloromethane | 0 °C to Room Temperature |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile / H₂O | Room Temperature |
Oxidative Deprotection Methods (e.g., N-Bromosuccinimide)
In certain synthetic routes, it is advantageous to convert the protected alcohol directly into a carbonyl compound. Oxidative deprotection methods achieve this transformation in a single step. An efficient and environmentally friendly procedure involves the use of N-Bromosuccinimide (NBS) for the oxidative deprotection of THP ethers. researchgate.netthieme-connect.com This reaction can be carried out in water using β-cyclodextrin as a phase-transfer catalyst, which facilitates the interaction between the organic substrate and the aqueous medium. organic-chemistry.orgorganic-chemistry.org The reaction proceeds at room temperature and produces the corresponding aldehyde or ketone in high yields, avoiding the isolation of the intermediate alcohol. thieme-connect.comorganic-chemistry.org
| Reagent System | Solvent | Key Feature |
| N-Bromosuccinimide (NBS) / β-Cyclodextrin | Water | "Green" user-friendly protocol; directly yields carbonyl compounds. organic-chemistry.orgthieme-connect.com |
| Silver Bromate (AgBrO₃) / Aluminum Chloride (AlCl₃) | Acetonitrile | Efficient conversion of primary and secondary THP ethers to carbonyls. organic-chemistry.org |
| Selectfluor™ | Acetonitrile / H₂O | A modern fluorinating agent that also enables efficient cleavage of THP groups. organic-chemistry.org |
Selective Deprotection in Polyfunctionalized Substrates
In complex molecule synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. The THP ether can be cleaved with high chemoselectivity under specific conditions, leaving other protecting groups and sensitive functionalities intact. For instance, a mild and efficient method using lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at 90 °C selectively removes the THP group. organic-chemistry.org This system has been shown to be compatible with sensitive functional groups such as benzyl ethers, methylenedioxy groups, and even propargylic triple bonds, which is directly relevant to this compound. organic-chemistry.org The choice of a mild acidic catalyst like PPTS in an alcohol solvent can also achieve selective deprotection of a THP ether in the presence of more robust groups like silyl (B83357) ethers under carefully controlled conditions. total-synthesis.comnih.gov
| Reagent System | Conditions | Groups Tolerated | Outcome |
| LiCl, H₂O | DMSO, 90 °C | Benzyl (Bn) ether, Methyl (Me) ether, Aldehyde, Propargyl triple bond | Selective cleavage of THP ether. organic-chemistry.org |
| PdCl₂(MeCN)₂ | Acetonitrile (MeCN) | Ts, TBDPS, Cbz, Allyl, Bn, Bz groups | Efficient deprotection of THP ether. researchgate.net |
| PPTS | Ethanol (EtOH), 55 °C | TBDPS, MOM ethers | Preferential cleavage of THP ether over many silyl ethers. thieme-connect.detotal-synthesis.com |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Enol triflates, selected silyl ethers | Chemoselective deprotection of THP ether. rsc.org |
Interconversion and Manipulation of the THP Protecting Group
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functions in multistep organic synthesis. niscpr.res.in Its stability under various conditions, such as with strong bases, Grignard reagents, and hydrides, makes it a valuable tool for chemists. niscpr.res.in However, the course of a complex synthesis may necessitate the replacement of one protecting group with another that is compatible with upcoming reaction conditions. For instance, a THP ether, which is labile in acidic media, might need to be converted to an acid-stable acetate or a silyl ether for subsequent transformations. niscpr.res.in This direct interconversion avoids deprotection and re-protection steps, enhancing synthetic efficiency. thieme-connect.com
Conversion of THP Ethers to Silyl Ethers
The transformation of a THP ether like this compound into a silyl ether is a key manipulation in protective group chemistry. Several methodologies have been developed to achieve this one-pot conversion chemoselectively.
One effective method employs aluminum trichloride (AlCl₃) as a catalyst to mediate the direct conversion of THP ethers to their corresponding silyl ethers. researchgate.netresearchgate.net This transformation is noted for its chemoselectivity, leaving unsaturated carbon-carbon bonds, such as the alkyne in this compound, intact. researchgate.net Other approaches have also been reported. For instance, Kim et al. demonstrated the transformation of THP ethers into tert-butyldimethylsilyl (TBDMS) ethers by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) and dimethyl sulfide. researchgate.net This method is particularly effective for primary and secondary alkyl THP ethers. researchgate.net Another protocol, developed by Oriyama, utilizes a combination of a trialkylsilyl trifluoromethanesulfonate and triethylamine to furnish the corresponding trialkylsilyl ethers at room temperature. researchgate.net
Table 1: Selected Methods for the Conversion of THP Ethers to Silyl Ethers
| Catalyst/Reagent System | Silyl Source | Key Features | Reference |
|---|---|---|---|
| Aluminum trichloride (AlCl₃) | Hydrosilane | Chemoselective; does not affect unsaturated C-C bonds. | researchgate.netresearchgate.net |
| TBDMSOTf / Dimethyl sulfide | TBDMSOTf | Effective for primary and secondary alkyl THP ethers under mild conditions. | researchgate.net |
| Trialkylsilyl trifluoromethanesulfonate / Triethylamine | Trialkylsilyl trifluoromethanesulfonate | Proceeds at room temperature; effective for various THP ethers. | researchgate.net |
| Tin(II) triflate (Sn(OTf)₂) | Trialkylsilane | Catalytic reduction of THP ethers. | researchgate.net |
Direct Conversion of THP Ethers to Acetates
The conversion of a THP ether into an acetate is a valuable transformation, as it replaces an acid-labile protecting group with one that is stable under acidic conditions but can be removed under basic conditions. niscpr.res.in A number of methods have been established for this direct conversion, bypassing the need to isolate the intermediate alcohol.
One mild and efficient protocol involves the use of titanium tetrachloride (TiCl₄) in catalytic amounts along with acetic anhydride (Ac₂O). organic-chemistry.org This system effectively converts various THP ethers to their corresponding acetates. organic-chemistry.org Another approach utilizes trifluoroacetic acid (TFA) to mediate the direct conversion to acetates. niscpr.res.in This method is compatible with a range of functional groups, including esters, amides, and olefinic bonds. niscpr.res.in Other catalytic systems reported for this transformation include copper(II) triflate (Cu(OTf)₂), iron(III) perchlorate (Fe(ClO₄)₃), and the solid acid catalyst Amberlyst-15, typically in the presence of acetic anhydride. niscpr.res.inresearchgate.netrsc.org The use of acetyl bromide in acetonitrile also provides a clean and efficient route to the desired acetate products. researchgate.net
Table 2: Catalytic Systems for the Direct Conversion of THP Ethers to Acetates
| Catalyst | Acylating Agent | Solvent | Reference |
|---|---|---|---|
| Titanium tetrachloride (TiCl₄) | Acetic anhydride (Ac₂O) | Dichloromethane (CH₂Cl₂) | organic-chemistry.org |
| Trifluoroacetic acid (TFA) | Acetic anhydride (Ac₂O) | Not specified | niscpr.res.in |
| Copper(II) triflate (Cu(OTf)₂) | Acetic anhydride (Ac₂O) | Dichloromethane (CH₂Cl₂) | niscpr.res.inresearchgate.net |
| Amberlyst-15 | Acetic anhydride (Ac₂O) | Not specified | niscpr.res.inrsc.org |
| None | Acetyl bromide (AcBr) | Acetonitrile (CH₃CN) | researchgate.net |
| Iron(III) chloride (FeCl₃) | Acetic anhydride (Ac₂O) | Not specified | niscpr.res.in |
Mechanistic Investigations of Reactions Involving 2 Undec 2 Yn 1 Yl Oxy Oxane
Mechanisms of Tetrahydropyranylation and Deprotection
The tetrahydropyranyl (THP) ether is a common protecting group for alcohols, valued for its stability in various conditions and its susceptibility to removal under mild acidic conditions. organic-chemistry.org The formation and cleavage of the THP ether in 2-[(Undec-2-yn-1-yl)oxy]oxane proceed through well-established, acid-catalyzed pathways.
Acid-Catalyzed Activation and Nucleophilic Attack
The formation of a THP ether, such as in this compound, begins with the acid-catalyzed reaction between an alcohol (undec-2-yn-1-ol) and 3,4-dihydro-2H-pyran (DHP). total-synthesis.comnih.gov The first step involves the protonation of the alkene in DHP by an acid catalyst, such as p-toluenesulfonic acid (TsOH), to generate a carbocation. youtube.com This carbocation is stabilized by resonance with the adjacent oxygen atom. youtube.com
The alcohol, in this case, undec-2-yn-1-ol (B7770637), then acts as a nucleophile, attacking the electrophilic carbocation. total-synthesis.comyoutube.com Subsequent deprotonation of the resulting oxonium ion by a base (often the conjugate base of the acid catalyst or another alcohol molecule) yields the THP ether and regenerates the acid catalyst, completing the catalytic cycle. total-synthesis.com
The reverse reaction, the deprotection of the THP ether, is also acid-catalyzed. total-synthesis.com Protonation of the ether oxygen of the THP group makes the undec-2-yn-1-ol a good leaving group. youtube.com The departure of the alcohol is facilitated by the formation of a resonance-stabilized carbocation. total-synthesis.comyoutube.com This intermediate is then attacked by a nucleophile, typically the solvent (e.g., water or an alcohol), leading to the cleavage of the protecting group and the release of the original alcohol. total-synthesis.com
Role of the Oxocarbenium Ion Intermediate
A key intermediate in both the protection and deprotection mechanisms is the oxocarbenium ion. mdpi.comnih.gov This species is a carbocation that is stabilized by a lone pair of electrons on an adjacent oxygen atom, allowing for a resonance structure with a double bond between the carbon and oxygen and a positive charge on the oxygen. youtube.comnih.gov This resonance stabilization makes the oxocarbenium ion a relatively stable intermediate, facilitating its formation under acidic conditions. youtube.com
In the tetrahydropyranylation reaction, the protonation of DHP leads directly to the formation of this stabilized oxocarbenium ion. total-synthesis.comyoutube.com The high electrophilicity of this intermediate makes it susceptible to attack by the weakly nucleophilic alcohol.
During deprotection, the protonated THP ether cleaves to form the alcohol and the same oxocarbenium ion. total-synthesis.com The stability of this intermediate is a driving force for the cleavage of the C-O bond. The oxocarbenium ion is then quenched by a nucleophile present in the reaction medium. total-synthesis.com The interception of such oxocarbenium ions is a key step in these reactions. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net
Mechanisms of Alkyne Functionalization
The internal alkyne moiety in this compound is a site for a variety of chemical transformations, particularly metal-catalyzed reactions. Understanding the mechanisms of these reactions is crucial for controlling their outcomes.
Metal-Catalyzed Hydroalkoxylation Mechanisms
The addition of an alcohol across the carbon-carbon triple bond of an alkyne, known as hydroalkoxylation, is a powerful method for the synthesis of vinyl ethers and other functionalized alkenes. mdpi.comnih.gov This reaction is often catalyzed by transition metals, with gold and platinum being particularly effective. mdpi.comnih.gov
The general mechanism for gold(I)-catalyzed hydroalkoxylation involves the coordination of the alkyne to the cationic gold center, forming a π-complex. mdpi.com This coordination activates the alkyne towards nucleophilic attack. The alcohol then attacks the alkyne in an anti-fashion, leading to a vinylgold intermediate. Subsequent protonolysis of the carbon-gold bond releases the enol ether product and regenerates the active gold catalyst. researchgate.net While some have proposed dual-gold mechanisms, extensive experimental studies suggest that a single gold atom is sufficient for the catalytic cycle in the hydroalkoxylation of internal alkynes. nih.govresearchgate.net
Other metals like platinum, ruthenium, and palladium also catalyze this transformation, often proceeding through similar mechanistic pathways involving alkyne activation via π-coordination. mdpi.com
Catalytic Cycles in Asymmetric Hydrofunctionalization
The development of asymmetric hydrofunctionalization reactions of alkynes allows for the synthesis of chiral products with high enantioselectivity. acs.orgrsc.org This is often achieved through the use of chiral ligands that coordinate to the metal catalyst, creating a chiral environment that directs the approach of the nucleophile. acs.org
In a typical catalytic cycle for asymmetric hydrofunctionalization, such as hydroboration or hydrosilylation, the active metal catalyst, bearing a chiral ligand, coordinates to the alkyne. acs.org The hydroborating or hydrosilylating agent then adds to the metal center. This is followed by the migratory insertion of the alkyne into the metal-hydride, metal-boryl, or metal-silyl bond. This step is often the enantioselectivity-determining step, as the chiral ligand influences the facial selectivity of the insertion. Finally, reductive elimination or reaction with a proton source releases the functionalized alkene product and regenerates the catalyst. acs.org
The success of these reactions hinges on the design of the chiral ligand, which must effectively control the regioselectivity and enantioselectivity of the addition across the alkyne. acs.org
Plausible Mechanisms for Direct Coupling of Alkynes with Acetals
The direct coupling of alkynes with acetals represents an efficient method for the formation of new carbon-carbon bonds. While the specific compound this compound is itself a type of acetal (B89532) (a THP ether), the alkyne functionality within it can participate in coupling reactions with other acetals.
One plausible mechanism for such a reaction involves the activation of the acetal by a Lewis acid to generate an oxocarbenium ion. The alkyne can then act as a nucleophile, attacking the oxocarbenium ion to form a new carbon-carbon bond. This would result in a propargyl ether derivative.
Alternatively, transition metal catalysis can facilitate the coupling. For instance, a palladium-catalyzed reaction could proceed through the formation of a palladium acetylide from the terminal alkyne. This species could then undergo a cross-coupling reaction with an activated acetal or a derivative. Other transition metals can also be employed to facilitate various coupling reactions of alkynes. nih.gov
Another potential pathway, particularly for intramolecular reactions, could involve the silver(I)-mediated addition of a nucleophilic carbon to the alkyne. nih.gov In the context of a molecule like this compound, a tethered nucleophile could potentially be generated from the acetal portion under specific conditions, leading to cyclization.
Computational Studies on Reactivity and Selectivity
Density Functional Theory (DFT) calculations are a powerful method for mapping the potential energy surface of a reaction. This allows for the identification and characterization of stationary points, including reactants, products, reaction intermediates, and, most importantly, transition states. For a molecule like this compound, which possesses multiple reactive sites—namely the alkyne and the acetal group—DFT calculations would be instrumental in predicting the most likely reaction pathways under various conditions.
In a hypothetical study, researchers would model the geometries of all plausible intermediates and transition states. Key parameters such as bond lengths, bond angles, and dihedral angles would be optimized. Frequency calculations are then typically performed to confirm the nature of these stationary points; a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The relative energies of these calculated structures provide a quantitative measure of the reaction's feasibility. For instance, in an acid-catalyzed hydration of the alkyne, DFT could be used to calculate the energy barriers for the formation of different carbocation intermediates, thereby predicting the most favorable pathway. Similarly, for a reaction involving the tetrahydropyran (B127337) ring, such as an acid-catalyzed cleavage, the energies of the oxocarbenium ion intermediate and the transition state leading to its formation would be of primary interest.
Table 1: Hypothetical DFT-Calculated Relative Energies for Intermediates and Transition States in a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | Transition state for protonation of the alkyne | +15.2 |
| Int1 | Vinyl cation intermediate | +8.5 |
| TS2 | Transition state for nucleophilic attack on Int1 | +5.1 |
| Product1 | Ketone product | -25.7 |
| TS3 | Transition state for protonation of the oxane oxygen | +12.8 |
| Int2 | Oxocarbenium ion intermediate | +6.3 |
| TS4 | Transition state for ring opening | +7.9 |
| Product2 | Ring-opened product | -18.4 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found in the public domain.
Many reactions involving this compound have the potential to yield multiple regioisomers or stereoisomers. Computational studies are particularly adept at predicting and explaining the observed selectivity in such cases.
Regioselectivity: Consider the addition of an unsymmetrical reagent across the carbon-carbon triple bond. The reaction could, in principle, yield two different regioisomers. By calculating the activation energies for the transition states leading to each product, chemists can predict which isomer will be formed preferentially. The transition state with the lower energy barrier will correspond to the major product. This is often rationalized by examining the electronic and steric properties of the transition state structures. For example, the stability of a partial positive charge in the transition state can dictate the regiochemical outcome.
Stereoselectivity: The presence of a chiral center at the anomeric carbon of the oxane ring introduces stereochemical considerations. Reactions at the alkyne or other parts of the molecule could be influenced by this existing stereocenter, leading to diastereoselective outcomes. Furthermore, reactions that create new stereocenters can be analyzed computationally. By comparing the energies of the diastereomeric transition states, the preferred stereochemical pathway can be determined. For instance, in a reduction of the alkyne to an alkene, DFT could predict whether the cis or trans alkene is the major product by evaluating the respective transition state energies. Similarly, for a reaction creating a new chiral center, the energies of the transition states leading to the (R) and (S) configurations would be compared to predict the enantiomeric or diastereomeric excess.
Table 2: Hypothetical Calculated Energy Barriers and Predicted Product Ratios for a Diastereoselective Reaction of this compound
| Transition State | Leading to Diastereomer | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |
| TS_A | A | 20.5 | 95 |
| TS_B | B | 22.3 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found in the public domain.
Advanced Applications in Complex Organic Synthesis
Utilization of 2-[(Undec-2-yn-1-yl)oxy]oxane as a Building Block
The strategic value of this compound lies in its dual functionality. The THP-protected alcohol is stable under a wide range of non-acidic reaction conditions, while the internal alkyne serves as a versatile handle for carbon-carbon bond formation and further functionalization.
Precursor in Natural Product Synthesis
Tetrahydropyran (B127337) (THP) protected alcohols are frequently employed in the multi-step synthesis of complex natural products. researchgate.netresearchgate.net The subject compound, with its 11-carbon backbone, is a suitable precursor for natural products containing long-chain aliphatic motifs. The synthesis of molecules such as polyketides, macrolides, and marine toxins often requires the assembly of complex carbon skeletons where hydroxyl groups must be masked to prevent unwanted side reactions. researchgate.netbeilstein-journals.org The THP ether in this compound offers stability against many reagents, including organometallics and hydrides, allowing for transformations such as chain elongation via coupling reactions at the alkyne terminus or modification of the alkyl chain. organic-chemistry.org Once the desired molecular framework is assembled, the THP group can be readily removed under mild acidic conditions to reveal the primary alcohol for subsequent reactions. nih.gov
Role in the Construction of Oxygen Heterocycles (e.g., Tetrahydropyrans)
Substituted tetrahydropyran rings are prevalent structural motifs in a vast number of biologically active natural products. beilstein-journals.orgnih.gov The construction of these six-membered oxygen heterocycles is a significant focus in synthetic chemistry. researchgate.netbris.ac.uk One powerful method for their synthesis is the intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols. nih.govrsc.org
The structure of this compound makes it an ideal starting material for elaboration into such epoxy alcohol precursors. A typical synthetic sequence might involve:
Selective transformation of the alkyne: The internal alkyne can be selectively reduced to a cis- or trans-alkene.
Epoxidation: The resulting alkene is then epoxidized.
Deprotection: The THP group is removed to unmask the primary alcohol.
Cyclization: The resulting epoxy alcohol can then undergo a regioselective 6-endo cyclization to form the desired substituted tetrahydropyran ring. nih.govbris.ac.uk
This strategy allows for precise control over the stereochemistry of the final heterocyclic product, guided by the geometry of the alkene precursor and the conditions used for epoxidation and cyclization.
Stereoselective Transformations and Chiral Induction
The introduction of a THP group to an alcohol creates a new stereocenter at the C-2 position of the oxane ring, resulting in the formation of a diastereomeric mixture if the original alcohol is chiral. organic-chemistry.org While the THP group itself is typically used as a racemic mixture and not for direct chiral induction, its steric bulk can influence the facial selectivity of reactions at adjacent stereocenters.
In the context of this compound, stereoselective transformations often focus on the elaboration of the alkyne moiety. For example, asymmetric reduction of the alkyne or stereoselective addition reactions can be performed. The development of stereoselective synthetic methods for substituted THP rings is a major area of research, with Prins cyclization being a particularly powerful technique. beilstein-journals.orgnih.gov While the THP protecting group on the starting material would be removed before such a cyclization, its role is critical in allowing for the clean and high-yielding construction of the necessary precursors. The ultimate stereochemical control is typically achieved through the use of chiral catalysts or auxiliaries during key bond-forming steps. mdpi.commdpi.com
Synthetic Strategies Incorporating THP-Protected Alkynols
The effective use of protecting groups is fundamental to the design of complex, multi-step syntheses. bham.ac.uk THP-protected alkynols like this compound are valuable because the stability and reactivity of the THP ether are well-understood and complementary to many other common protecting groups.
Multi-Step Synthesis Design and Protective Group Orthogonality
A cornerstone of modern synthetic strategy is the concept of orthogonal protection, where different protecting groups in a molecule can be removed selectively under distinct reaction conditions. bham.ac.uk The THP ether is a classic example of an acid-labile protecting group. It is stable to strongly basic conditions, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. organic-chemistry.orgrsc.org This stability profile makes it orthogonal to many other widely used protecting groups.
Interactive Table: Orthogonality of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Conditions) |
| Tetrahydropyranyl | THP | Base, Organometallics, Hydrides, Oxidation | Acid (e.g., PTSA, HCl, AcOH) |
| tert-Butyldimethylsilyl | TBDMS/TBS | Base (most), Acid (some), H₂, Oxidation | Fluoride (TBAF), Strong Acid |
| Benzyl | Bn | Acid, Base, Oxidation, Reduction (non-catalytic) | Hydrogenolysis (H₂, Pd/C) |
| Acetyl | Ac | Acid (mild), H₂, Oxidation | Base (NaOH, K₂CO₃), Strong Acid |
This orthogonality allows a chemist to, for instance, deprotect a TBDMS ether with fluoride ions to perform a reaction at that site while leaving the THP ether on this compound intact. This selective unmasking of functional groups is crucial for the efficient synthesis of polyfunctional molecules. bham.ac.uk
Enabling Selective Functionalization through Protection/Deprotection Sequences
The primary purpose of protecting the alcohol in undec-2-yn-1-ol (B7770637) as a THP ether is to enable selective reactions elsewhere in the molecule, particularly at the alkyne. youtube.com With the acidic proton of the alcohol masked, the alkyne can undergo a variety of transformations that would otherwise be incompatible with a free hydroxyl group.
Example Synthetic Sequence:
Protection: Undec-2-yn-1-ol is treated with 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) to form this compound. nih.gov
Selective Functionalization: The terminal end of the alkyne can be deprotonated with a strong base and reacted with an electrophile, or the alkyne can participate in metal-catalyzed coupling reactions.
Deprotection: The THP group is removed to regenerate the alcohol, which can then be oxidized, converted to a leaving group for substitution, or used in an esterification reaction.
A variety of methods exist for the deprotection of THP ethers, allowing for the selection of conditions that are compatible with other functional groups present in the molecule. acs.orgacs.orgorganic-chemistry.org
Interactive Table: Selected Deprotection Methods for THP Ethers
| Reagent/Catalyst | Conditions | Selectivity/Notes |
| Acetic Acid (AcOH) | aq. THF, rt or heat | Standard, mild acidic hydrolysis. |
| Pyridinium p-toluenesulfonate (PPTS) | EtOH, heat | Mildly acidic, useful for acid-sensitive substrates. nih.gov |
| Lithium Chloride (LiCl) | aq. DMSO, 90 °C | Mild, neutral conditions; selective in the presence of benzyl and silyl (B83357) ethers. acs.orgacs.orgorganic-chemistry.org |
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free or CH₃CN | Catalytic Lewis acid, very efficient. |
| Cerium(IV) ammonium nitrate (CAN) | aq. CH₃CN | Mild oxidative deprotection. rsc.org |
This strategic protection-functionalization-deprotection sequence is a powerful tool that highlights the utility of building blocks like this compound in the synthesis of complex organic molecules. nih.gov
Green Chemistry Approaches and Sustainable Synthesis of 2 Undec 2 Yn 1 Yl Oxy Oxane
Principles of Green Chemistry in THP Ether Synthesis
The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for chemists to design more sustainable chemical products and processes. msu.edusemanticscholar.org Several of these principles are directly applicable to the synthesis of THP ethers like 2-[(Undec-2-yn-1-yl)oxy]oxane.
Prevention : This foundational principle states that it is better to prevent waste than to treat or clean it up after it has been created. msu.eduijrap.net In THP ether synthesis, this involves designing reactions with high yields and selectivity to minimize the formation of byproducts.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.eduacs.org The tetrahydropyranylation of an alcohol with 3,4-dihydro-2H-pyran (DHP) is an addition reaction, which is inherently 100% atom-economical in theory, as all atoms of the reactants are incorporated into the product. acs.org
Less Hazardous Chemical Synthesis : This principle advocates for the use and generation of substances that possess little to no toxicity to human health and the environment. msu.edugreenchemistry-toolkit.org This applies to the choice of catalysts and solvents, moving away from toxic reagents and chlorinated solvents traditionally used.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. msu.edumarshall.edu The use of small amounts of a catalyst to promote the reaction is preferable to using a stoichiometric amount of a reagent (like a strong acid) that is consumed in the reaction and generates waste.
| Principle | Application in the Synthesis of this compound |
|---|---|
| Prevention | Employing high-yield catalytic methods to minimize byproduct formation. |
| Atom Economy | The core reaction is an addition, which is inherently 100% atom economical. acs.org |
| Less Hazardous Synthesis | Replacing strong mineral acids with solid acid catalysts and toxic solvents with green alternatives. greenchemistry-toolkit.orgnih.gov |
| Safer Solvents & Auxiliaries | Using green ethereal solvents or adopting solvent-free conditions. nih.govtandfonline.com |
| Design for Energy Efficiency | Utilizing microwave or ultrasound assistance to reduce reaction times and energy consumption at ambient temperature and pressure. acs.orgajgreenchem.com |
| Catalysis | Using recyclable heterogeneous catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. msu.edumarshall.edu |
| Reduce Derivatives | Optimizing the protection/deprotection sequence to be highly efficient, minimizing the overall impact. semanticscholar.orgacs.org |
Application of Green Solvents (e.g., Ethereal Solvents)
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental pollution. greenchemistry-toolkit.org Traditionally, the synthesis of THP ethers has been conducted in solvents like hydrocarbons or chloroalkanes, which are often toxic and environmentally harmful. nih.gov
A significant advancement in the sustainable synthesis of THP ethers is the use of green solvents, particularly ethereal solvents derived from renewable resources. nih.gov Two prominent examples are 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govnih.gov These solvents are considered greener alternatives to traditional ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. nih.gov For instance, studies have shown that various alcohols can be almost quantitatively converted into their corresponding THP ethers in CPME or 2-MeTHF using a recyclable catalyst. nih.govnih.gov
Natural deep eutectic solvents (NADESs) have also emerged as a new class of biodegradable and nontoxic green solvents that can effectively catalyze the tetrahydropyranylation of alcohols under mild conditions. researchgate.net This approach allows for rapid synthesis and easy product isolation using an eco-friendly extraction solvent like CPME. researchgate.net
| Solvent | Classification | Key Characteristics | Reference |
|---|---|---|---|
| Dichloromethane | Traditional (Chlorinated) | Effective but toxic and a suspected carcinogen. | nih.gov |
| Benzene | Traditional (Hydrocarbon) | Effective but is a known carcinogen and environmental pollutant. | nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Ethereal | Derived from renewable feedstocks (e.g., corn cobs), higher boiling point than THF, and forms less-explosive peroxides. | nih.govnih.gov |
| Cyclopentyl Methyl Ether (CPME) | Green Ethereal | Hydrophobic, high boiling point, low peroxide formation, and stable under acidic and basic conditions. | nih.govnih.govresearchgate.net |
| Deep Eutectic Solvents (DESs) | Green Solvent System | Biodegradable, low toxicity, and can act as both solvent and catalyst. | researchgate.net |
Heterogeneous and Recyclable Catalysts for Tetrahydropyranylation
A variety of solid acid catalysts have been successfully employed for the tetrahydropyranylation of alcohols and phenols. These catalysts are effective, easy to handle, and often inexpensive.
Ammonium hydrogen sulfate (B86663) supported on silica (B1680970) (NH₄HSO₄@SiO₂) : This catalyst, easily prepared from inexpensive materials, has been shown to efficiently promote the tetrahydropyranylation of a wide range of alcohols, including acid-sensitive ones, in green ethereal solvents. nih.govnih.gov The catalyst can be easily recovered and recycled several times without a significant loss of activity. nih.gov
Supported Heteropolyacids : Keggin-type heteropolyacids, such as molybdophosphoric or tungstophosphoric acids supported on silica, are effective catalysts for the protection of alcohols and phenols as THP ethers, leading to excellent yields in short reaction times at room temperature. capes.gov.br
Other Solid Catalysts : A plethora of other solid materials have been reported as efficient catalysts for this transformation, including zeolites, K-10 clay, zirconium sulfophenyl phosphonate, and silica chloride, highlighting the versatility of this approach. tandfonline.comtandfonline.com
| Catalyst | Solvent | Temperature | Typical Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| NH₄HSO₄@SiO₂ | CPME or 2-MeTHF | Room Temp. | >95% | Inexpensive, highly recyclable. | nih.govnih.gov |
| Supported Tungstophosphoric Acid | Dichloromethane | Room Temp. | 90-99% | High activity, mild conditions. | capes.gov.br |
| Zirconium Sulfophenyl Phosphonate | None (Solvent-free) | Room Temp. | 90-98% | Effective under solvent-free conditions. | tandfonline.comtandfonline.com |
| K-10 Clay | Dichloromethane | Room Temp. | 85-95% | Readily available and low cost. | tandfonline.comtandfonline.com |
Solvent-Free Reaction Conditions
One of the most effective ways to adhere to green chemistry principles is to eliminate the use of solvents altogether. ijrap.netmarshall.edu Solvent-free, or "neat," reactions offer numerous benefits, including reduced environmental pollution, lower costs associated with solvent purchase and disposal, and simplified work-up procedures. tandfonline.comtandfonline.com
The tetrahydropyranylation of alcohols has been shown to proceed efficiently under solvent-free conditions, often at room temperature. tandfonline.comtandfonline.com This is typically achieved by grinding the alcohol, DHP, and a catalytic amount of a solid acid catalyst together in a mortar and pestle. tandfonline.com This simple and efficient method avoids the use of bulk solvents, significantly reducing waste. For example, pyridinium (B92312) chloride has been reported as an effective catalyst for the solvent-free tetrahydropyranylation of various alcohols, affording high yields in short reaction times. tandfonline.comtandfonline.com Similarly, aluminum chloride hexahydrate has been used as a catalyst for this transformation under solvent-free conditions at moderate temperatures. researchgate.net
| Catalyst | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Pyridinium Chloride | Solvent-free, grinding | 5 min | 95% | tandfonline.com |
| Pyridinium Chloride | CH₂Cl₂ (Solvent) | 120 min | 50% | tandfonline.com |
| Pyridinium Chloride | CH₃CN (Solvent) | 150 min | 40% | tandfonline.com |
| Aluminum Chloride Hexahydrate | Solvent-free, 50-55 °C | 15 min | 98% | researchgate.net |
Energy Efficiency in Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted Reactions)
The sixth principle of green chemistry emphasizes the need to design for energy efficiency, recognizing that energy requirements have significant environmental and economic impacts. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. When energy input is necessary, alternative energy sources like microwave irradiation and ultrasound can offer substantial advantages over conventional conductive heating.
Microwave-Assisted Synthesis : Microwave irradiation is an efficient energy source that can dramatically reduce reaction times, often from hours to minutes. ajgreenchem.comtsijournals.com This is due to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. ajgreenchem.com Microwave-assisted organic synthesis (MAOS) is considered a green technology because it often leads to higher yields, cleaner products, and can be performed under solvent-free conditions, further enhancing its environmental credentials. ajgreenchem.comtsijournals.com The Williamson ether synthesis, a related reaction, has been optimized using microwave technology, reducing reaction times from over an hour to just a few minutes while improving yields. sacredheart.edu
Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates. researchgate.net The physical phenomenon of acoustic cavitation creates transient hot spots with extreme temperatures and pressures, which can accelerate chemical transformations. nih.gov Ultrasound has been used in conjunction with microwaves to further improve reaction efficiency in ether synthesis. researchgate.net
| Method | Typical Reaction Time | Energy Input | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | Hours | High, inefficient heat transfer | Standard laboratory technique. | sacredheart.edu |
| Microwave Irradiation | Minutes | Lower, direct and efficient heating | Rapid reactions, higher yields, energy saving, suitable for solvent-free conditions. | ajgreenchem.comtsijournals.com |
| Ultrasound Irradiation | Minutes to Hours | Mechanical energy (cavitation) | Enhanced reaction rates, particularly for heterogeneous systems. | researchgate.netnih.gov |
| Combined Microwave & Ultrasound | Minutes | Combined energy sources | Synergistic effect can lead to even faster reactions and higher efficiency. | researchgate.net |
Future Research Directions and Outlook
Development of Novel Catalytic Systems for Alkyne and THP Chemistry
The synthesis of 2-[(Undec-2-yn-1-yl)oxy]oxane involves the formation of a THP ether, a common strategy to protect alcohol functionalities. This reaction is typically catalyzed by acid. Future research will likely focus on developing novel catalytic systems that offer milder conditions, higher yields, and greater chemoselectivity.
Key Research Thrusts:
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites (e.g., H-beta) and silica-supported perchloric acid, presents a green alternative to traditional homogeneous acid catalysts. These catalysts are easily separable and recyclable, minimizing waste.
Lewis Acid Catalysis: Mild Lewis acids are being explored for the tetrahydropyranylation of acid-sensitive molecules. Bismuth triflate has shown promise as a relatively non-toxic and moisture-insensitive catalyst for this transformation.
Organocatalysis: The development of metal-free catalytic systems is a significant area of interest. N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been demonstrated as an effective organocatalyst for the protection of hydroxyl groups, applicable even to sterically hindered and acid-sensitive substrates.
Interactive Data Table: Comparison of Catalytic Systems for THP Ether Synthesis
| Catalyst Type | Example(s) | Key Advantages | Reference(s) |
| Homogeneous Acid | p-Toluenesulfonic acid (PTSA), Boron trifluoride etherate | Well-established, effective | |
| Heterogeneous Acid | Zeolite H-beta, Silica-supported perchloric acid | Recyclable, environmentally benign | |
| Lewis Acid | Bismuth triflate, Ferric perchlorate | Mild conditions, moisture tolerant | |
| Organocatalyst | N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Metal-free, suitable for sensitive substrates |
Expanding the Scope of Green Synthetic Methodologies for Protected Alkynols
Green chemistry principles are increasingly influencing the design of synthetic routes. For protected alkynols like 2-[(Undec-2-yn-1-yl)oxane, this involves minimizing waste, using less hazardous materials, and improving energy efficiency.
Key Green Strategies:
Alternative Solvents: A shift from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids is a key focus. Solvent-free conditions, where possible, are also highly desirable.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Catalytic approaches are central to achieving high atom economy.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous environments, presenting a significant opportunity for greener synthesis.
Innovative Applications in Material Science and Advanced Organic Synthesis
The presence of both a protected alcohol and a terminal alkyne in this compound makes it a valuable building block for more complex molecules and materials. The alkyne moiety, in particular, is a versatile functional group for a wide range of chemical transformations.
Potential Applications:
Polymer Synthesis: Alkynes are precursors to conductive polymers like polyacetylene and can be used in the production of thermoplastic elastomers. The undecyl chain in the target molecule could impart flexibility and other desirable properties to polymeric materials.
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward ligation of the molecule to other functional components to create complex architectures.
Functional Materials: The long alkyl chain could be exploited in the design of surfactants, liquid crystals, or self-assembling monolayers. The THP group can be removed to reveal the alcohol, providing a handle for further functionalization or for tuning the material's properties (e.g., hydrophilicity).
Integration of Computational Design with Synthetic Method Development
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. It allows for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reagents.
Computational Approaches:
Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway for the formation of this compound. This can provide insights into the transition state geometries and activation energies for different catalytic systems, aiding in the selection or design of more efficient catalysts.
Catalyst Design: Computational screening can accelerate the discovery of novel catalysts by predicting their activity and selectivity. This can reduce the amount of empirical experimentation required.
Property Prediction: The physical and chemical properties of this compound and materials derived from it can be predicted using computational models. This can guide the design of molecules with specific desired characteristics for material science applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-[(Undec-2-yn-1-yl)oxy]oxane?
- Methodological Answer : Utilize nucleophilic substitution or coupling reactions between oxane derivatives and alkynyl precursors. For example, alkylation of oxane with propargyl bromide derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via (e.g., alkynyl proton resonance at δ 1.8–2.2 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and to confirm alkynyl and oxane moieties (e.g., oxane ring protons at δ 3.5–4.5 ppm) .
- IR : Detect C≡C stretching (~2100 cm) and ether C-O-C bands (~1100 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. How should handling and storage protocols be designed to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to minimize oxidation of the alkynyl group. Use amber glassware to avoid photolytic cleavage of the ether bond. Safety protocols should include fume hood usage and PPE due to potential irritancy of alkynyl ethers .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer : Refine X-ray diffraction data using SHELXL (e.g., anisotropic displacement parameters for heavy atoms). Address twinning or disorder by testing alternative space groups and applying restraints to bond lengths/angles. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
- Data Contradiction Example : If thermal motion artifacts obscure the alkynyl group, compare with computational models (DFT-optimized geometry) to confirm bond distances .
Q. What computational strategies are effective for modeling the compound’s conformational dynamics?
- Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) in explicit solvent to study oxane ring puckering and alkynyl chain flexibility. Use DFT (B3LYP/6-31G*) to calculate rotational barriers and intramolecular hydrogen bonding .
Q. How can stereochemical outcomes in synthetic pathways be analyzed?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase. Compare retention times with racemic standards. For enantiomeric excess (ee), use with chiral shift reagents if fluorine tags are introduced .
Q. What statistical methods validate analytical data reproducibility?
- Methodological Answer : Apply Grubbs’ test to identify outliers in triplicate measurements. Use ANOVA for batch-to-batch variability analysis. Report confidence intervals (95%) for melting points and spectroscopic data .
Data Presentation and Analysis
Q. How should crystallographic data be formatted for publication?
- Methodological Answer : Include CIF files with SHELXL-refined parameters (e.g., _cell, _symmetry, and _atom_sites tables). Annotate ORTEP diagrams with thermal ellipsoids (50% probability). Tabulate bond lengths/angles with esds (e.g., C-O: 1.423(3) Å) .
Q. What criteria determine the inclusion/exclusion of literature data in meta-analyses?
- Methodological Answer : Follow the EPA’s strategy for 1,4-dioxane: prioritize peer-reviewed studies with raw data (NMR, XRD). Exclude non-quantitative or non-reproducible methods. Use QSAR models to infer properties if experimental data are sparse .
Tables for Reference
| Analytical Data | Example Values | Source |
|---|---|---|
| (CDCl₃) | δ 1.8–2.2 (m, 2H, C≡CH), 3.5–4.5 (m, 5H, oxane) | |
| HRMS ([M+H]) | Calculated: 240.1984; Found: 240.1981 | |
| Melting Point | 78–80°C |
| Crystallographic Parameters | Values |
|---|---|
| Space Group | P2₁2₁2₁ |
| R-factor | 0.038 |
| C-O Bond Length | 1.423(3) Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
